
N2-methyl-N1-phenethylindoline-1,2-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-methyl-N1-phenethylindoline-1,2-dicarboxamide, also known as MPD or Metaphit, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1980s and has been studied for its potential use in scientific research. MPD is a non-neurotoxic and non-neuroleptic compound that has been found to have a unique mechanism of action.
Aplicaciones Científicas De Investigación
Structural Analysis and Synthesis
- Studies on N-methylformamide (NMF) analogues, which share structural similarities with N2-methyl-N1-phenethylindoline-1,2-dicarboxamide, have been conducted to understand their antitumor activities. The strict structural requirements for activity suggest that slight modifications in the structure, such as those found in this compound, could potentially alter their bioactivity profiles significantly (Gate et al., 1986).
Catalytic Applications
- The gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides leading to the synthesis of lavendamycin analogues indicates the potential for this compound to serve as a precursor in complex organic synthesis processes, suggesting its utility in synthesizing bioactive molecules or facilitating novel catalytic reactions (England & Padwa, 2008).
Sensor Applications
- The development of fluorescent anion sensors based on bisquinolinium pyridine-2,6-dicarboxamide receptors in water demonstrates the ability of dicarboxamide compounds to act as efficient binders and sensors for anions. This suggests that this compound could potentially be explored for sensor applications, especially in detecting specific ions or molecules in aqueous environments (Dorazco‐González et al., 2014).
Material Science
- Research into the fabrication of Cu2+-sensing thermoresponsive microgels incorporating metal-chelating acceptor and fluorescent reporter moieties suggests a potential application for this compound in the development of smart materials. These materials could be designed to change properties in response to environmental stimuli, such as temperature or the presence of specific ions (Yin et al., 2009).
Propiedades
IUPAC Name |
2-N-methyl-1-N-(2-phenylethyl)-2,3-dihydroindole-1,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-20-18(23)17-13-15-9-5-6-10-16(15)22(17)19(24)21-12-11-14-7-3-2-4-8-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURIUINSNBOQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

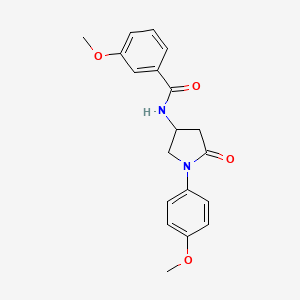
![[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2454025.png)
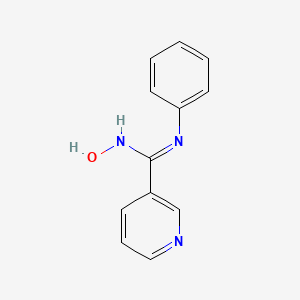
![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)


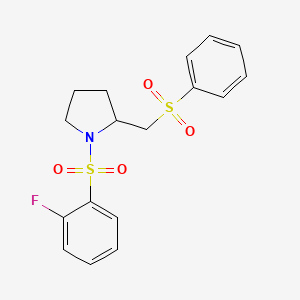

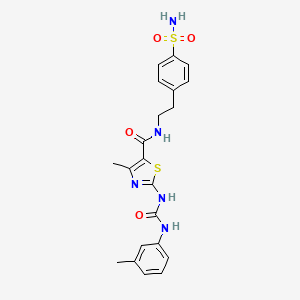
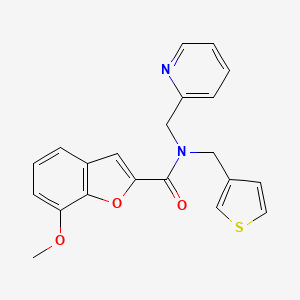
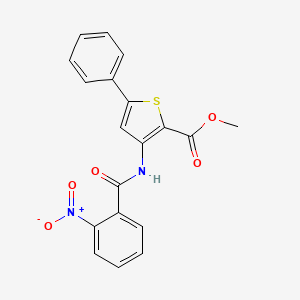
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)
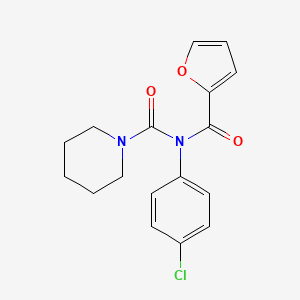
![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)